molecular formula C15H18ClNO4 B12065217 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline

4-Chloro-6,7-bis(2-methoxyethoxy)quinoline

Cat. No.: B12065217
M. Wt: 311.76 g/mol
InChI Key: IYDLJQIGEIUDGY-UHFFFAOYSA-N
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Description

4-Chloro-6,7-bis(2-methoxyethoxy)quinoline is a chemical compound with the molecular formula C14H17ClN2O4. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by the presence of a quinoline ring substituted with chloro and methoxyethoxy groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline typically involves the reaction of 4-chloroquinoline with 2-methoxyethanol under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and efficiency. The process may include steps such as purification and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-bis(2-methoxyethoxy)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-bis(2-methoxyethoxy)quinoline involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can affect various cellular processes, including cell proliferation and apoptosis . The molecular targets and pathways involved in its action are crucial for its potential therapeutic applications .

Comparison with Similar Compounds

4-Chloro-6,7-bis(2-methoxyethoxy)quinoline can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological activity.

Properties

Molecular Formula

C15H18ClNO4

Molecular Weight

311.76 g/mol

IUPAC Name

4-chloro-6,7-bis(2-methoxyethoxy)quinoline

InChI

InChI=1S/C15H18ClNO4/c1-18-5-7-20-14-9-11-12(16)3-4-17-13(11)10-15(14)21-8-6-19-2/h3-4,9-10H,5-8H2,1-2H3

InChI Key

IYDLJQIGEIUDGY-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC2=C(C=CN=C2C=C1OCCOC)Cl

Origin of Product

United States

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